

ELISA protocol for quantifying histamine release after Diethyl cromoglycate treatment

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Compound of Interest

Compound Name: *Diethyl cromoglycate*

Cat. No.: *B146141*

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Application Notes and Protocols

Topic: ELISA Protocol for Quantifying Histamine Release After **Diethyl Cromoglycate** Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale for Measuring Mast Cell Stabilization

Mast cells are critical effector cells in the inflammatory and allergic response cascade.^{[1][2]} Upon activation by allergens or other stimuli, they undergo degranulation, a process that releases a potent cocktail of pre-formed mediators, most notably histamine.^{[2][3]} This release of histamine is a primary driver of the symptoms associated with allergic conditions such as asthma and allergic rhinitis.^{[4][5]}

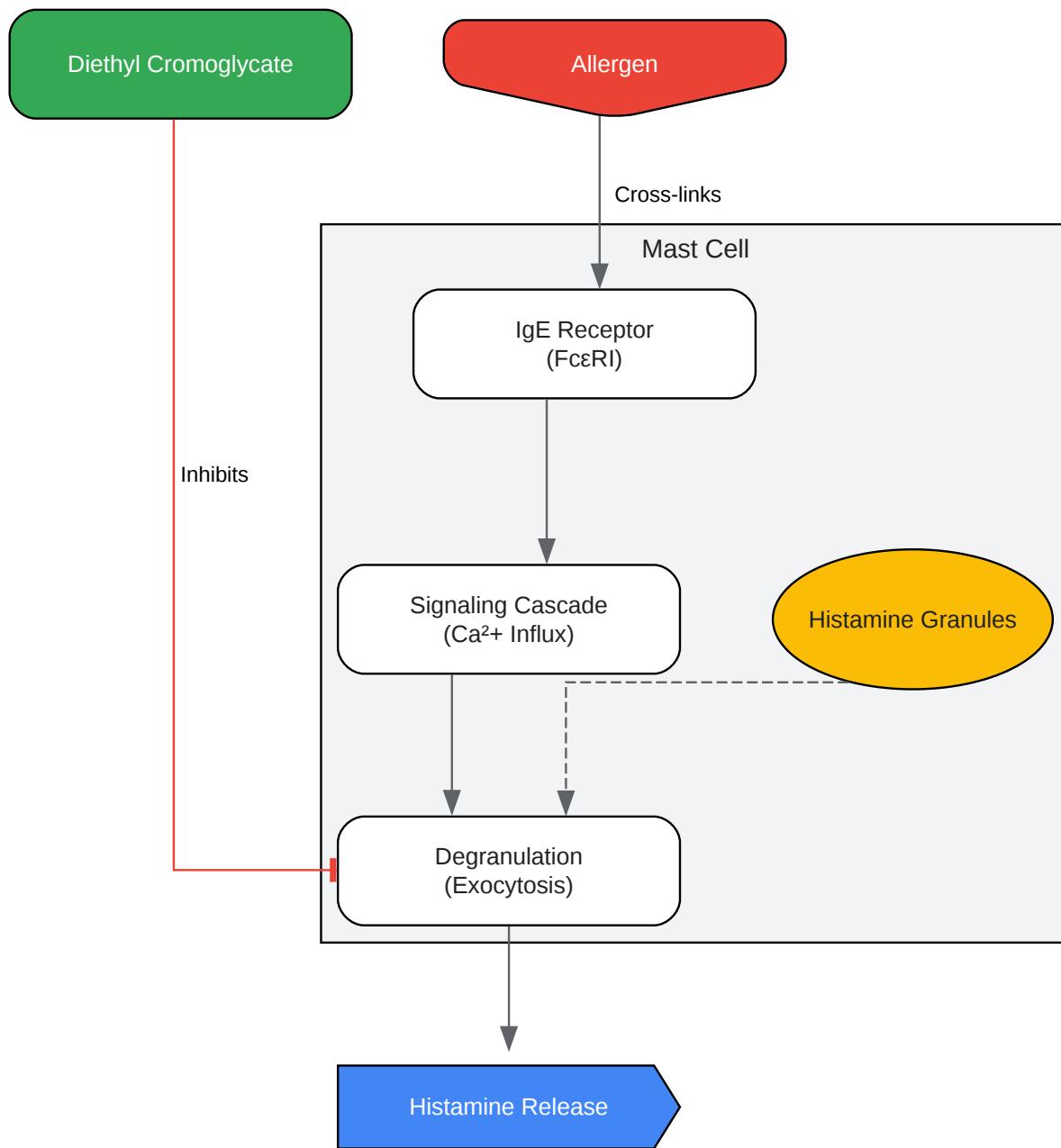
Diethyl cromoglycate, more commonly known as cromolyn sodium, is a cornerstone therapeutic agent whose primary mechanism of action is the stabilization of mast cells.^{[1][6]} It effectively inhibits the degranulation process following allergen exposure, thereby preventing the release of histamine and other inflammatory mediators.^{[4][5][7]} Unlike antihistamines, which block the action of already-released histamine, cromolyn acts prophylactically to stop the release at its source.^{[4][5]}

Quantifying the inhibitory effect of compounds like **Diethyl cromoglycate** on histamine release is a fundamental assay in allergy research and the development of novel anti-inflammatory drugs. The Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly sensitive and specific method for measuring the concentration of histamine in cell culture supernatants, making it an ideal tool for this purpose.^{[8][9][10]} This application note provides a detailed protocol for utilizing a competitive ELISA to assess the efficacy of **Diethyl cromoglycate** in a common *in vitro* model of mast cell degranulation.

Mechanism of Action: Mast Cell Degranulation and Inhibition by Diethyl Cromoglycate

Mast cell activation is typically initiated when an allergen cross-links Immunoglobulin E (IgE) antibodies bound to their high-affinity receptors (Fc ϵ RI) on the cell surface. This event triggers a complex intracellular signaling cascade, leading to an influx of calcium ions. The rise in intracellular calcium is a critical step that promotes the fusion of histamine-containing granules with the cell membrane, resulting in the exocytosis of their contents.

Diethyl cromoglycate is believed to exert its stabilizing effect by modulating this process. While the exact molecular target is not fully elucidated, it is understood to inhibit the events downstream of IgE receptor cross-linking, ultimately preventing the degranulation of the mast cell and the subsequent release of histamine.^{[1][6][7]}

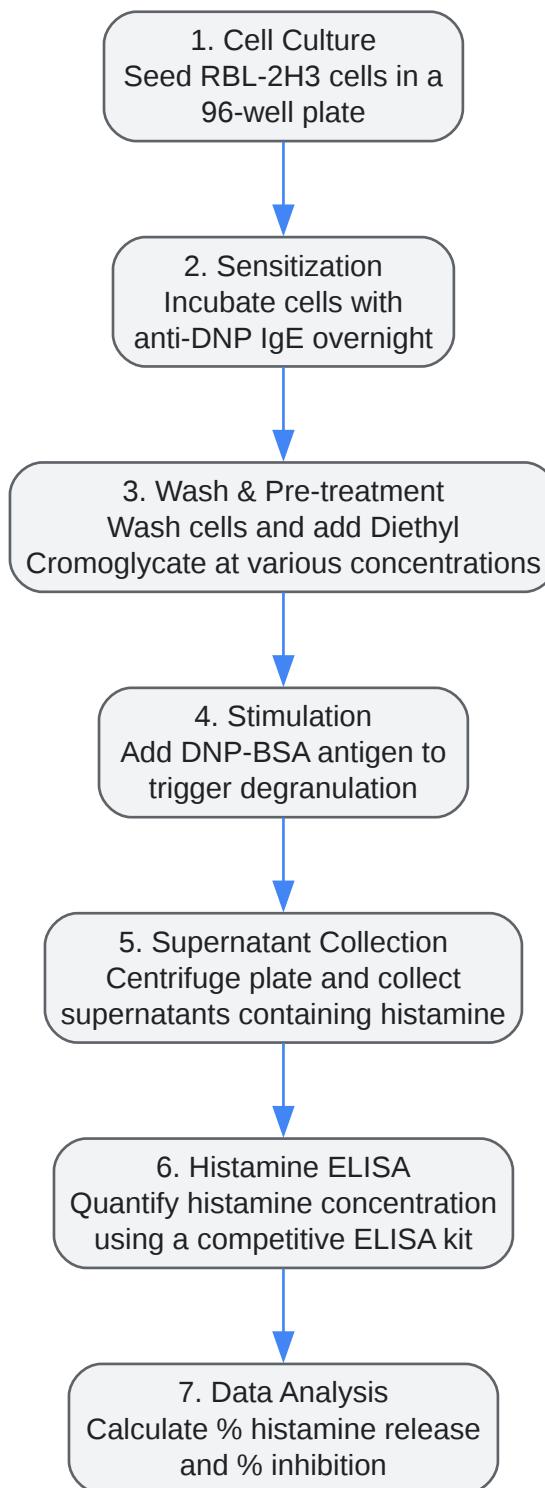


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Caption: Mast cell degranulation pathway and inhibition.

Experimental Design and Workflow

A successful histamine release assay requires careful planning and the inclusion of appropriate controls. The overall workflow involves culturing a suitable mast cell model, sensitizing the cells with IgE, pre-treating them with **Diethyl cromoglycate**, stimulating degranulation with an antigen, and finally, quantifying the histamine released into the supernatant using a competitive ELISA.



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Caption: Experimental workflow for the histamine release assay.

Detailed Protocol

This protocol is optimized for the Rat Basophilic Leukemia (RBL-2H3) cell line, a widely accepted and robust model for studying mast cell degranulation.[\[11\]](#)[\[12\]](#)

Part 1: Cell Culture and Seeding

- Cell Maintenance: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
- Seeding: Trypsinize and count the cells. Seed 2 x 10⁵ cells per well in a 96-well flat-bottom tissue culture plate. Add 200 µL of complete medium to each well.
- Incubation: Incubate the plate for 24 hours to allow cells to adhere and form a monolayer.

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*Scientist's Note: RBL-2H3 cells are adherent and should form a consistent monolayer.[\[12\]](#)
Seeding density is critical; too few cells will yield a weak signal, while over-confluence can lead to non-specific cell death and histamine release.*

Part 2: Sensitization

- Sensitization Medium: Prepare a medium containing 0.5 µg/mL of monoclonal anti-dinitrophenyl (anti-DNP) IgE.
- Procedure: Gently aspirate the culture medium from the wells. Add 100 µL of the sensitization medium to each well.

- Incubation: Incubate the plate overnight (18-24 hours) at 37°C and 5% CO₂. This allows the IgE to bind to the FcεRI receptors on the cell surface.

Part 3: Drug Treatment and Stimulation

- Buffer Preparation: Prepare Tyrode's buffer (or a similar physiological salt solution) and warm it to 37°C.
- Washing: Gently wash the cells twice with 150 µL of warm Tyrode's buffer to remove unbound IgE. Be careful not to dislodge the cell monolayer.
- Drug Preparation: Prepare a stock solution of **Diethyl cromoglycate** in Tyrode's buffer. Perform serial dilutions to obtain the desired final concentrations for the dose-response experiment (e.g., 1 µM, 10 µM, 100 µM).
- Pre-treatment: Add 50 µL of the **Diethyl cromoglycate** dilutions (or vehicle control) to the appropriate wells. Incubate for 30 minutes at 37°C.
- Stimulation: Prepare a 100 ng/mL solution of DNP-conjugated Bovine Serum Albumin (DNP-BSA) in Tyrode's buffer. Add 50 µL of this solution to the wells to initiate degranulation.[13]
- Incubation: Incubate the plate for 1 hour at 37°C.

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*Scientist's Note: The pre-incubation step with **Diethyl cromoglycate** is crucial for the drug to exert its stabilizing effect before the degranulation trigger is introduced.*

Part 4: Essential Experimental Controls

To ensure data integrity, the following controls must be included on the same plate:

- Spontaneous Release (Negative Control): Cells treated with 100 µL of Tyrode's buffer only (no DNP-BSA). This measures the baseline histamine leakage.

- Maximum Release (Positive Control): Cells treated with DNP-BSA but without **Diethyl cromoglycate**. This establishes the stimulated histamine release.
- Total Histamine: Cells lysed with 100 μ L of 1% Triton X-100 to release all intracellular histamine. This value is used for normalization.
- Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., buffer) as used in the experimental wells, followed by DNP-BSA stimulation.

Part 5: Supernatant Collection

- Stop Reaction: Place the plate on ice for 10 minutes to stop the degranulation process.
- Centrifugation: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells and any debris.
- Collection: Carefully collect 50 μ L of the supernatant from each well without disturbing the cell pellet. Transfer to a new 96-well plate for the ELISA or to microcentrifuge tubes for storage at -20°C.

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Scientist's Note: Histamine can adhere to glass surfaces.^[8] It is imperative to use polypropylene or other suitable plastic labware throughout the sample collection and ELISA procedure to prevent loss of analyte.

Part 6: Histamine Quantification by Competitive ELISA

This section describes a generalized protocol for a competitive histamine ELISA. Always follow the specific instructions provided with your commercial ELISA kit.^{[8][9][14]}

- Principle: The assay is a competitive immunoassay.^[10] Wells are pre-coated with an anti-histamine antibody. Histamine in the sample competes with a fixed amount of enzyme-

labeled histamine (e.g., Histamine-HRP) for binding to the antibody. The colorimetric signal is therefore inversely proportional to the amount of histamine in the sample.[8][9]

- Reagent Preparation: Bring all kit reagents to room temperature. Prepare histamine standards, wash buffer, and enzyme conjugate as per the kit manual.
- Assay Procedure:
 - Add 50 µL of each standard, control, and collected supernatant sample to the appropriate wells of the antibody-coated microplate.
 - Add 50 µL of the Histamine-HRP conjugate to each well.
 - Cover the plate and incubate for 45-60 minutes at room temperature on a plate shaker, if available.
 - Aspirate the contents and wash the wells 3-4 times with wash buffer.
 - Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
 - Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
- Reading: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Presentation

- Standard Curve: Plot the absorbance (Y-axis) versus the concentration of the histamine standards (X-axis). Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
- Calculate Histamine Concentration: Determine the histamine concentration of your samples by interpolating their absorbance values from the standard curve.
- Calculate Percent Histamine Release: Normalize the data using the spontaneous and total release controls: % Release = $\frac{[(\text{Sample Histamine} - \text{Spontaneous Release})]}{(\text{Total Histamine} - \text{Spontaneous Release})} * 100$

- Calculate Percent Inhibition: Determine the inhibitory effect of **Diethyl cromoglycate** relative to the maximum release control: % Inhibition = $[1 - (\text{Histamine with Drug} / \text{Histamine without Drug})] * 100$

Sample Data Presentation

Treatment Group	Histamine (ng/mL)	% Histamine Release	% Inhibition
Spontaneous Release	8.5	0%	-
Total Histamine	155.2	100%	-
Stimulated Control (DNP-BSA)	98.7	61.5%	0%
DNP-BSA + 1 μ M Cromoglycate	75.4	45.6%	26.1%
DNP-BSA + 10 μ M Cromoglycate	42.1	22.9%	62.7%
DNP-BSA + 100 μ M Cromoglycate	15.3	4.6%	92.4%

Data are for illustrative purposes only.

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